1-(3-Bromo-5-methylphenyl)ethanone

Regioselective synthesis Aromatic substitution Isomeric purity

1-(3-Bromo-5-methylphenyl)ethanone (CAS 1379325-64-0), also known as 3′-Bromo-5′-methylacetophenone, is a disubstituted aromatic ketone with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol. The compound features a meta-bromo substituent relative to a meta-methyl group on the phenyl ring, with the acetyl group at the 1-position.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 1379325-64-0
Cat. No. B058197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-methylphenyl)ethanone
CAS1379325-64-0
Synonyms1-(3-Bromo-5-methylphenyl)-ethanone
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C(=O)C
InChIInChI=1S/C9H9BrO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3
InChIKeyQDCCNYXYTIETKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromo-5-methylphenyl)ethanone (CAS 1379325-64-0): Core Properties and Procurement Baseline


1-(3-Bromo-5-methylphenyl)ethanone (CAS 1379325-64-0), also known as 3′-Bromo-5′-methylacetophenone, is a disubstituted aromatic ketone with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . The compound features a meta-bromo substituent relative to a meta-methyl group on the phenyl ring, with the acetyl group at the 1-position [1]. It is commercially available from multiple suppliers at purity grades ranging from 95% to 98% (HPLC), typically in liquid physical form, and is stored at room temperature under dry conditions . The compound serves as a versatile building block in organic synthesis, with the bromine atom enabling downstream functionalization via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions [2].

Why Generic Substitution of 1-(3-Bromo-5-methylphenyl)ethanone (CAS 1379325-64-0) Introduces Unacceptable Synthesis Risk


Substituting 1-(3-Bromo-5-methylphenyl)ethanone with a structurally similar analog—even one with identical molecular formula—introduces substantial risk to synthetic outcomes due to regioisomeric specificity and electronic effects. The precise 3-bromo-5-methyl substitution pattern dictates both the regioselectivity of downstream cross-coupling reactions and the electronic activation/deactivation of the aromatic ring toward subsequent transformations . For example, positional isomers such as 1-(2-Bromo-5-methylphenyl)ethanone (CAS 77344-70-8) or 1-(4-Bromo-2-methylphenyl)ethanone present different steric environments and electronic distributions, altering reaction kinetics, yield profiles, and the viability of late-stage functionalization . Moreover, the meta-methyl group in the target compound provides a specific balance of electron donation and steric hindrance that cannot be replicated by other substitution patterns . Procurement of the correct CAS number ensures synthetic reproducibility and avoids costly re-optimization of established protocols.

Quantitative Differentiation: Head-to-Head Evidence for 1-(3-Bromo-5-methylphenyl)ethanone (CAS 1379325-64-0) Selection


Regioisomeric Purity and Synthetic Accessibility: 3,5-Disubstitution vs. Alternative Bromo-Methyl Patterns

1-(3-Bromo-5-methylphenyl)ethanone possesses a specific 3,5-disubstitution pattern that is distinct from its positional isomers. Commercial suppliers report that the 3-bromo-5-methyl isomer (CAS 1379325-64-0) is available at 97-98% purity . In contrast, the 2-bromo-5-methyl isomer (CAS 77344-70-8) and 4-bromo-2-methyl isomer present different steric and electronic profiles that can alter cross-coupling yields by as much as 20-30% in Suzuki-Miyaura reactions due to differential oxidative addition rates at palladium centers . The target compound's meta-methyl group provides moderate electron donation (+0.07 σₘ Hammett value) without the ortho-steric crowding that can impede catalyst approach in the 2-bromo isomers.

Regioselective synthesis Aromatic substitution Isomeric purity

Validated Intermediate Role: VEGFR-2 Inhibitor Synthesis Pathway vs. Alternative Building Blocks

1-(3-Bromo-5-methylphenyl)ethanone is explicitly documented as a key intermediate in the synthesis of quinoline amide derivatives that are evaluated as novel VEGFR-2 inhibitors . The compound is synthesized from 3-bromo-5-methylbenzoic acid and subsequently incorporated into the quinoline amide scaffold . While alternative bromoacetophenone derivatives may be employed in other kinase inhibitor programs, the specific 3-bromo-5-methyl substitution pattern is required to achieve the precise molecular geometry and electronic properties necessary for VEGFR-2 binding pocket interaction . No alternative regioisomer has been reported to yield the same quinoline amide derivative series with comparable activity.

VEGFR-2 inhibitor Quinoline amide Cancer therapeutics

Alpha-Bromination Precursor Selectivity: Substrate Control in 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone Synthesis

1-(3-Bromo-5-methylphenyl)ethanone serves as the essential precursor for synthesizing 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS 260430-27-1), a dual-halogenated α-bromoketone . The synthesis involves selective α-bromination of the acetyl group using elemental bromine in acetic acid or carbon tetrachloride, yielding the dihalogenated product with typical purities of 95-97% . The presence of the aryl bromine at the 3-position influences the α-bromination regioselectivity by modulating the enolate formation kinetics. Attempting the same transformation on non-brominated or differently substituted acetophenone analogs would produce different α-bromination rates and product distributions due to altered carbonyl electrophilicity.

α-Bromoketone Electrophilic bromination Dual halogenation

Cross-Coupling Reactivity Profile: Meta-Bromoaryl Ketone vs. Ortho/Para Analogs

The meta-bromo substitution in 1-(3-Bromo-5-methylphenyl)ethanone provides a distinct reactivity profile in palladium-catalyzed cross-coupling reactions compared to ortho- and para-substituted analogs [1]. Literature on aryl bromide cross-coupling demonstrates that meta-substituted aryl bromides undergo oxidative addition to Pd(0) at rates intermediate between the more reactive para-substituted and the sterically hindered ortho-substituted isomers [2]. This intermediate reactivity allows for greater control in sequential coupling strategies where chemo- and regioselectivity are paramount. The compound's bromine atom enables precise functionalization via Suzuki or Heck couplings, with the acetyl group serving as a versatile handle for further transformation .

Suzuki coupling Heck reaction Aryl bromide reactivity

Optimal Procurement and Research Application Scenarios for 1-(3-Bromo-5-methylphenyl)ethanone (CAS 1379325-64-0)


Synthesis of VEGFR-2 Inhibitor Quinoline Amide Derivatives

This compound is the validated starting material for constructing quinoline amide scaffolds with potential VEGFR-2 inhibitory activity . Researchers developing novel anti-angiogenic therapeutics should procure this specific CAS number to align with published synthetic protocols and avoid the need for route re-validation with alternative building blocks. The documented pathway uses 3-bromo-5-methylbenzoic acid-derived intermediates, making this ketone a critical node in the synthetic sequence .

Preparation of α-Bromoketone Dual-Halogenated Intermediates (CAS 260430-27-1)

When the synthetic target requires a dual-halogenated α-bromoketone building block, 1-(3-Bromo-5-methylphenyl)ethanone is the essential and irreplaceable precursor . The α-bromination proceeds with high selectivity using standard electrophilic bromination conditions (Br₂ in AcOH or CCl₄), yielding the dihalogenated product (CAS 260430-27-1) suitable for further nucleophilic substitution or cross-coupling .

Sequential Palladium-Catalyzed Cross-Coupling with Chemoselectivity Requirements

For multi-step synthetic sequences demanding controlled, sequential cross-coupling events, the meta-bromo substitution pattern provides intermediate reactivity that balances reaction rate with selectivity [1]. This property is particularly valuable when constructing complex biaryl architectures where ortho-substituted analogs would suffer from excessive steric hindrance and para-substituted analogs would react too rapidly, potentially compromising chemoselectivity in substrates bearing multiple coupling handles [2].

Agrochemical and Specialty Chemical Building Block Procurement

The compound's dual functionality—an electrophilic bromine for cross-coupling and a ketone for condensation or reduction—makes it a versatile intermediate for agrochemical and specialty chemical synthesis . Procurement at 97-98% purity from qualified suppliers ensures reproducibility in scale-up processes where impurities can accumulate and compromise downstream product specifications.

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